molecular formula C12H11NO4 B15046667 Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate

Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate

Cat. No.: B15046667
M. Wt: 233.22 g/mol
InChI Key: XQVBQLAPSFEJBQ-UHFFFAOYSA-N
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Description

Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as Cu(I) or Ru(II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for isoxazole derivatives typically involve large-scale cycloaddition reactions under controlled conditions. The use of microwave-assisted synthesis has also been reported to enhance the efficiency and yield of these reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazole compounds .

Scientific Research Applications

Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate stands out due to its specific functional groups, which confer unique reactivity and biological activity.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 3-[hydroxy(phenyl)methyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H11NO4/c1-16-12(15)9-7-17-13-10(9)11(14)8-5-3-2-4-6-8/h2-7,11,14H,1H3

InChI Key

XQVBQLAPSFEJBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CON=C1C(C2=CC=CC=C2)O

Origin of Product

United States

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